molecular formula C47H93N3O5 B13363640 Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13363640
M. Wt: 780.3 g/mol
InChI Key: QROKRPGVRANEFM-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound It features a long hydrocarbon chain with multiple functional groups, including ureido, octyloxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including:

    Formation of the Ureido Group: This can be achieved by reacting an amine with an isocyanate.

    Attachment of the Octyloxy Group: This step may involve etherification reactions.

    Formation of the Amino Group: This can be done through reductive amination or other amine-forming reactions.

    Final Assembly: The final step would involve coupling the various fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the amino or hydrocarbon chain, forming oxides or ketones.

    Reduction: Reduction reactions could target the ureido group, converting it to an amine.

    Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the amino or ureido groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophiles like alkoxides or amines.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Its unique structure might make it useful in the synthesis of polymers or nanomaterials.

Biology and Medicine

    Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design.

    Bioconjugation: It could be used to modify biomolecules for research or therapeutic purposes.

Industry

    Surfactants: The compound’s amphiphilic nature could make it useful in formulations of surfactants or emulsifiers.

    Coatings: Its chemical stability might make it suitable for use in protective coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In drug development, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The ureido and amino groups could form hydrogen bonds or ionic interactions with biological targets, while the hydrocarbon chain might influence membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Similar compounds might include other long-chain hydrocarbons with ureido and amino groups.

    Octyloxy Derivatives: Compounds with similar octyloxy groups might share some chemical properties.

Uniqueness

The unique combination of functional groups in this compound sets it apart from other compounds, potentially offering unique reactivity and applications.

Properties

Molecular Formula

C47H93N3O5

Molecular Weight

780.3 g/mol

IUPAC Name

octyl 8-[3-(dimethylcarbamoylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C47H93N3O5/c1-6-9-12-15-20-27-35-44(36-28-21-16-13-10-7-2)55-46(52)38-30-23-19-25-32-41-50(42-34-39-48-47(53)49(4)5)40-31-24-18-22-29-37-45(51)54-43-33-26-17-14-11-8-3/h44H,6-43H2,1-5H3,(H,48,53)

InChI Key

QROKRPGVRANEFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)N(C)C

Origin of Product

United States

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